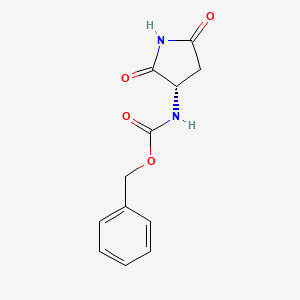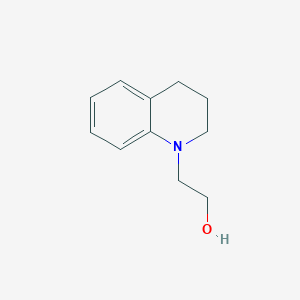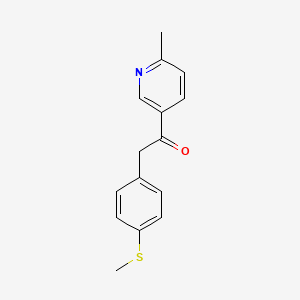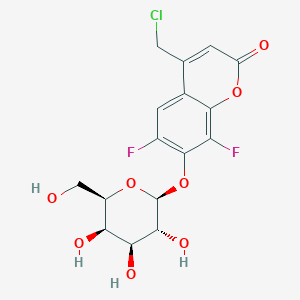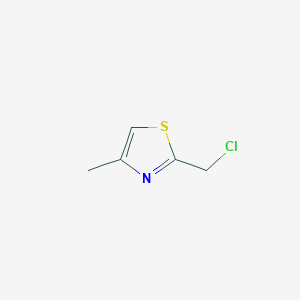
2-(Chloromethyl)-4-methyl-1,3-thiazole
説明
2-(Chloromethyl)-4-methyl-1,3-thiazole is an organic compound characterized by a thiazole ring substituted with a chloromethyl group at the second position and a methyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
-
Chloromethylation of 4-methyl-1,3-thiazole: : One common method involves the chloromethylation of 4-methyl-1,3-thiazole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, yielding 2-(Chloromethyl)-4-methyl-1,3-thiazole as the primary product.
-
Direct Chlorination: : Another approach involves the direct chlorination of 4-methyl-1,3-thiazole using chlorine gas. This method requires careful control of reaction conditions to avoid over-chlorination and to ensure selective substitution at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance reaction efficiency and product yield. The use of advanced catalysts and optimized reaction parameters ensures high purity and scalability of the compound.
化学反応の分析
Types of Reactions
-
Nucleophilic Substitution: : The chloromethyl group in 2-(Chloromethyl)-4-methyl-1,3-thiazole is highly reactive towards nucleophiles, making it a suitable candidate for various substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of corresponding substituted thiazoles.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, to form sulfoxides or sulfones. These reactions typically require oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 2-(Hydroxymethyl)-4-methyl-1,3-thiazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent, often under controlled temperature conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, typically at low temperatures.
Major Products Formed
Substituted Thiazoles: Depending on the nucleophile used, various substituted thiazoles can be synthesized.
Sulfoxides and Sulfones: Oxidation products that are valuable intermediates in organic synthesis.
Hydroxymethyl Derivatives: Reduction products that can be further functionalized for diverse applications.
科学的研究の応用
Chemistry
2-(Chloromethyl)-4-methyl-1,3-thiazole is widely used as a building block in organic synthesis
Biology
In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions. This modification can alter the biological activity and properties of the biomolecules, facilitating the study of structure-function relationships.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its ability to form stable thiazole derivatives makes it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism by which 2-(Chloromethyl)-4-methyl-1,3-thiazole exerts its effects is primarily through its reactivity with nucleophiles. The chloromethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity underlies its utility in modifying biomolecules and synthesizing complex organic compounds.
Molecular Targets and Pathways
In biological systems, the compound can target nucleophilic sites on proteins and nucleic acids, leading to modifications that can affect biological activity. The specific pathways involved depend on the nature of the nucleophile and the biological context.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-1,3-thiazole: Lacks the methyl group at the fourth position, resulting in different reactivity and applications.
4-Methyl-1,3-thiazole: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
2-(Bromomethyl)-4-methyl-1,3-thiazole: Similar structure but with a bromomethyl group, which can exhibit different reactivity due to the nature of the halogen.
Uniqueness
2-(Chloromethyl)-4-methyl-1,3-thiazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
特性
IUPAC Name |
2-(chloromethyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIQIVZFDMPNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460784 | |
| Record name | 2-(chloromethyl)-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50398-72-6 | |
| Record name | 2-(chloromethyl)-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


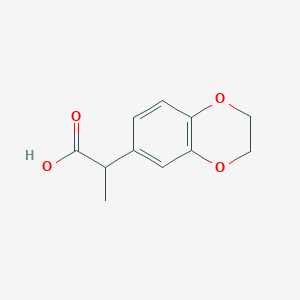


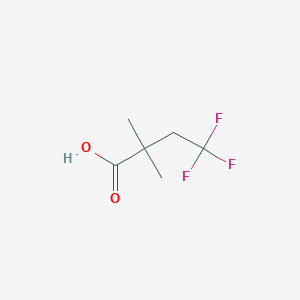


![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)

